molecular formula C6H7NO2 B091841 2,3-Dimethylmaleimide CAS No. 17825-86-4

2,3-Dimethylmaleimide

Cat. No. B091841
CAS RN: 17825-86-4
M. Wt: 125.13 g/mol
InChI Key: ZTWMBHJPUJJJME-UHFFFAOYSA-N
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Description

2,3-Dimethylmaleimide is a chemical compound that has been studied in various contexts, including its role in enzymatic reactions and its structural characteristics. The compound has been synthesized and characterized through different methods, and its molecular structure has been analyzed using techniques such as X-ray crystallography.

Synthesis Analysis

The synthesis of N-phenyl-2,3-dimethylmaleimide has been achieved through the condensation of PhNH2 with 2,3-dimethylmaleic anhydride. This reaction proceeds via a one-step mechanism, leading to the formation of N-phenyl-2,3-dimethylmaleimide without producing the corresponding isomaleimide .

Molecular Structure Analysis

The molecular structure of 2,3-dimethylmaleimide derivatives has been elucidated using X-ray diffraction techniques. For instance, the crystal structure of N-phenyl-2,3-dimethylmaleimide has been determined, providing insights into the molecular arrangement and confirming the product of the synthesis .

Chemical Reactions Analysis

2,3-Dimethylmaleimide has been involved in various chemical reactions. One such reaction is the enzymatic conversion of 2,3-dimethylmalic acid to propionate and pyruvate by 2,3-dimethylmalate lyase, an enzyme purified from Clostridium barkeri . Additionally, the compound has been used to generate novel classes of dienes through regioselective tandem ylide addition-eliminative olefination, which are suitable for constructing precursors for type 2 intramolecular Diels-Alder reactions .

Physical and Chemical Properties Analysis

The physical properties of 2,3-dimethylmalic acid, a related compound, have been characterized, with a melting point of 99-100 degrees Celsius and a specific optical rotation . The chemical properties include its role as a substrate for the enzyme 2,3-dimethylmalate lyase, which is involved in the degradation of nicotinic acid by C. barkeri . The enzyme's specificity for the (2R,3S)-2,3-dimethylmalate isomer has been established through stereochemical studies and three-dimensional X-ray structure analysis .

properties

IUPAC Name

3,4-dimethylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-3-4(2)6(9)7-5(3)8/h1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWMBHJPUJJJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170446
Record name 2,3-Dimethylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylmaleimide

CAS RN

17825-86-4
Record name 2,3-Dimethylmaleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYLMALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B9BV5BAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
D Fleš, R Vuković, A Erceg Kuzmić, G Bogdanić… - Croatica chemica …, 2003 - hrcak.srce.hr
A series of N-arylmaleimides (N-aryl-MI) and N-aryl-2, 3-dimethylmaleimides (N-aryl-DiMeMI) were prepared by condensation of primary amines with maleic anhydride (MAn) and 2, 3-…
Number of citations: 15 hrcak.srce.hr
C Rivas, F Vargas, A Torrealba, D Pacheco… - Monatshefte für Chemie …, 1994 - Springer
The benzophenone sensitized photocycloaddition of 2,3-dimethylmaleimide to selenophene and 3,4-dimethylselenophene was carried out first to generalize the photoaddition reaction …
Number of citations: 9 link.springer.com
T Kajfež, B Kamenar, V Piližota, D Fleš - Croatica Chemica Acta, 2003 - hrcak.srce.hr
N-Phenylmaleimide and N-phenyl-2, 3-dimethylmaleimide have been synthesized and structurally characterized by X-ray diffraction. The crystal structure of the second compound …
Number of citations: 17 hrcak.srce.hr
MA Sortino, V Cechinel Filho, SA Zacchino - Tetrahedron: Asymmetry, 2009 - Elsevier
The CC double bond of non-substituted and substituted maleimides were hydrogenated to the corresponding succinimides by fungal strains. 2- and 2,3-methylated-phenyl-maleimides …
Number of citations: 8 www.sciencedirect.com
C Rivas, F Vargas, G Aguiar, A Torrealba… - … of Photochemistry and …, 1997 - Elsevier
(2 + 2) Photosensitized cycloadditions of maleic anhydride derivatives to selenophene and tellurophene derivatives Page 1 ffom.alof AND PHO / ~ h~C'ltl~tlmPllY ELSEVIER Journal of …
Number of citations: 11 www.sciencedirect.com
M Currier - Dio, 2016 - posters.unh.edu
Introduction 2, 3-dimethylmaleimide has been reported to undergo a [2+ 2] cycloaddition (Scheme 1) when irradiated with UV light (λ= 254 nm). 1 Recently, Sumerlin et al reported a …
Number of citations: 2 posters.unh.edu
A Shimoyama, M Kozono, H Mita, S Nomoto - Geochemical journal, 2001 - jstage.jst.go.jp
Maleimides were detected in organic solvent extracts and chromic acid oxidation products of the Cretaceous/Tertiary boundary sediments at Kawaruppu. Free (organic solvent …
Number of citations: 21 www.jstage.jst.go.jp
MEF Hegazy, K Shishido, T Hirata - Tetrahedron: Asymmetry, 2006 - Elsevier
Suspension cultured cells of Marchantia polymorpha have the potential to hydrogenate the C–C double bonds of 2-methyl- and 2,3-dimethylmaleimide derivatives to give …
Number of citations: 24 www.sciencedirect.com
S Nomoto, M Kozono, H Mita, A Shimoyama - Chemistry letters, 2001 - journal.csj.jp
A 3-ethyl-4-methylpyrrole unit in etioporphyrin was shown to be converted to a 3,4-dimethylpyrrole unit by the action of heat, which was proved to be catalyzed by Na-montmorillonite. …
Number of citations: 8 www.journal.csj.jp
M Kozono, S Nomoto, H Mita, A Shimoyama - Geochemical Journal, 2001 - jstage.jst.go.jp
Maleimides were detected in organic solvent extracts and chromic acid oxidation products of Miocene to Pliocene sediments of the Shinjo basin and were very likely degradation …
Number of citations: 19 www.jstage.jst.go.jp

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